molecular formula C10H13ClMg B143960 2,4,6-Trimethylbenzylmagnesium chloride CAS No. 132856-34-9

2,4,6-Trimethylbenzylmagnesium chloride

Cat. No. B143960
CAS RN: 132856-34-9
M. Wt: 192.97 g/mol
InChI Key: WVZJMCHGJVSMGT-UHFFFAOYSA-M
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Description

2,4,6-Trimethylbenzylmagnesium chloride (TMBMCL) is an organometallic compound that has been widely used in synthetic organic chemistry. It is a Grignard reagent that is commonly used as a nucleophile in the formation of carbon-carbon bonds. The compound is highly reactive and has been found to be useful in a wide range of chemical reactions.

Scientific Research Applications

  • Synthesis and Molecular Structures :

    • Seyferth and Lambert (1975) reported the synthesis of α-bromocyclopropylmagnesium chloride compounds using isopropylmagnesium chloride in reactions with gem-dibromocyclopropanes, indicating the role of 2,4,6-Trimethylbenzylmagnesium chloride in generating complex organometallic compounds (Seyferth & Lambert, 1975).
  • Initiators in Polymerization :

    • Hatada et al. (1986) demonstrated the use of p- and m-Vinylbenzylmagnesium chlorides as initiators in polymerizations, highlighting the potential of similar compounds like this compound in polymer chemistry (Hatada, Nakanishi, Ute, & Kitayama, 1986).
  • Vibrational Spectra and Molecular Analysis :

    • Balachandran and Parimala (2012) analyzed the vibrational spectra and molecular structure of mesityl chloride, a compound closely related to this compound, revealing its potential in materials science and molecular analysis (Balachandran & Parimala, 2012).
  • Catalytic Activity in Coupling Reactions :

    • Wolf et al. (2006) investigated the use of Ni(II) complexes with ligands derived from 2,4,6-trimethylphenyl, showing the relevance of this compound in facilitating important catalytic reactions in organic synthesis (Wolf, Labande, Daran, & Poli, 2006).
  • Anionic Polymerization :

    • Zhang and Ruckenstein (1999) conducted research on anionic polymerization of a bifunctional monomer, using vinylbenzyl chloride and allylmagnesium chloride. This indicates the role of this compound in similar polymerization processes (Zhang & Ruckenstein, 1999).
  • Formation and Trapping of Diorganometallic Species :

    • Imamoto et al. (1995) discussed the cerium(III) chloride-promoted reactions of alkenyl Grignard reagents with 1,3-diphenyl-2-propanone, which could be relevant for understanding the reactivity of this compound in complex organic syntheses (Imamoto, Hatajima, Ogata, & Nishiura, 1995).

Mechanism of Action

Target of Action

2,4,6-Trimethylbenzylmagnesium chloride is a Grignard reagent, a class of organometallic compounds widely used in organic chemistry. Its primary targets are electrophilic carbon atoms in carbonyl groups . The role of these targets is to facilitate the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition. The carbon atom in the this compound, being nucleophilic, attacks the electrophilic carbon in the carbonyl group. This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reaction conditions and the other reactants present. In general, the compound is involved in the synthesis of alcohols, ketones, and other organic compounds .

Pharmacokinetics

Like other grignard reagents, it is known to be sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new organic compounds. These compounds can have a wide range of properties and uses, depending on the specific reactants and conditions .

Action Environment

Environmental factors greatly influence the action, efficacy, and stability of this compound. The compound is highly reactive and can readily react with water or oxygen in the environment, which can lead to unwanted side reactions . Therefore, reactions involving this compound are typically carried out under an inert atmosphere and in anhydrous conditions .

properties

IUPAC Name

magnesium;2-methanidyl-1,3,5-trimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Mg/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJMCHGJVSMGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[CH2-])C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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